molecular formula C21H25N3O2S2 B11284107 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11284107
M. Wt: 415.6 g/mol
InChI Key: ODYFZEFXSQOHCP-UHFFFAOYSA-N
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Description

2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that features a thieno[3,2-d]pyrimidin-4-one core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of various functional groups, including a piperidinyl, phenylethyl, and oxoethylsulfanyl moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4-one core.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Phenylethyl Group: The phenylethyl group is typically introduced through alkylation reactions, using phenylethyl halides or similar reagents.

    Incorporation of the Oxoethylsulfanyl Moiety: This step involves the reaction of an oxoethylsulfanyl precursor with the intermediate compound, often under mild conditions to avoid decomposition.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and reactivity. It may exhibit activity against various biological targets, including enzymes and receptors.

    Pharmaceutical Research: It is used in the development of new drugs, particularly in the areas of oncology and infectious diseases.

    Chemical Biology: The compound serves as a tool for studying biological processes and pathways, helping to elucidate the mechanisms of action of various biomolecules.

    Industrial Applications: It may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE: This compound shares a similar piperidinyl and oxoethylsulfanyl moiety but has a different core structure.

    2-(2-OXO-PYRROLIDIN-1-YL)-BUTYRAMIDE: Another compound with an oxo group and a heterocyclic ring, but with different substituents and core structure.

Uniqueness

2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its combination of functional groups and the thieno[3,2-d]pyrimidin-4-one core. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H25N3O2S2/c25-18(23-11-5-2-6-12-23)15-28-21-22-17-10-14-27-19(17)20(26)24(21)13-9-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2

InChI Key

ODYFZEFXSQOHCP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3

Origin of Product

United States

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